Cas no 953040-23-8 (2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)

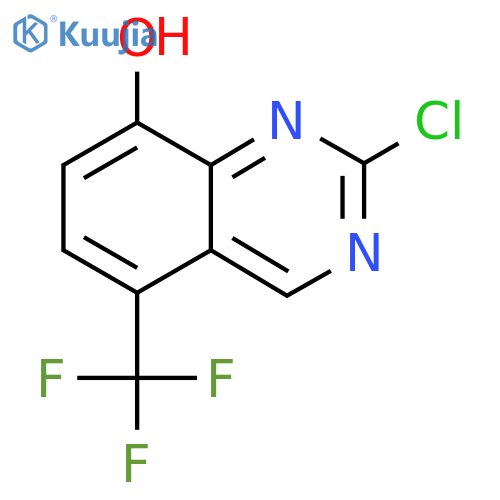

953040-23-8 structure

商品名:2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

CAS番号:953040-23-8

MF:C9H4ClF3N2O

メガワット:248.589071273804

MDL:MFCD28140218

CID:3032477

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 2-氯-5-三氟甲基-8-羟基喹唑啉

- 2-chloro-5-(trifluoromethyl)quinazolin-8-ol

- 2-Chloro-5-(trifluoromethyl)-8-quinazolinol

- 2-chloro-5-(trifluoromethyl) quinazolin-8-ol

- F15797

- 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

-

- MDL: MFCD28140218

- インチ: 1S/C9H4ClF3N2O/c10-8-14-3-4-5(9(11,12)13)1-2-6(16)7(4)15-8/h1-3,16H

- InChIKey: UXNZJYPQYMHHHQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=C2C(C(=CC=C2C(F)(F)F)O)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 264

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 46

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM219416-1g |

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 97% | 1g |

$556 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-1G |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 1g |

¥ 3,425.00 | 2023-04-12 | |

| Ambeed | A482537-1g |

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 98% | 1g |

$589.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-250mg |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 250mg |

¥1498.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-500mg |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 500mg |

¥2491.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-100mg |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 100mg |

¥936.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-10g |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 10g |

¥18684.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559021-1g |

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 98% | 1g |

¥3930.00 | 2024-04-24 | |

| Crysdot LLC | CD11004540-1g |

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 97% | 1g |

$589 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0397-10.0g |

2-chloro-5-(trifluoromethyl)quinazolin-8-ol |

953040-23-8 | 95% | 10.0g |

¥17114.0000 | 2024-07-19 |

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

953040-23-8 (2-Chloro-5-(trifluoromethyl)quinazolin-8-ol) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953040-23-8)2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

清らかである:99%

はかる:1g

価格 ($):530.0